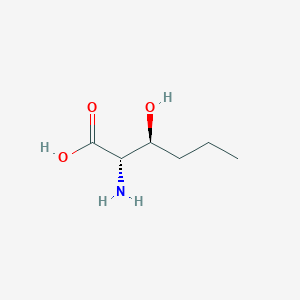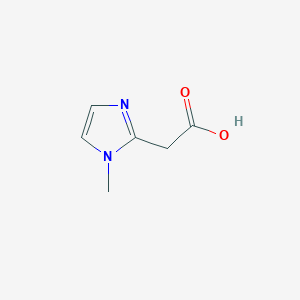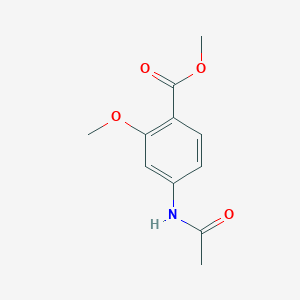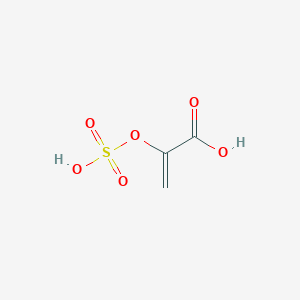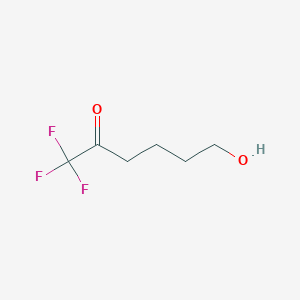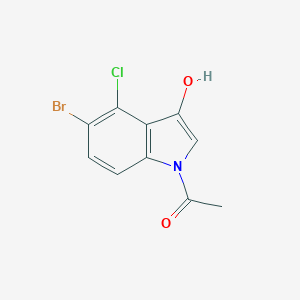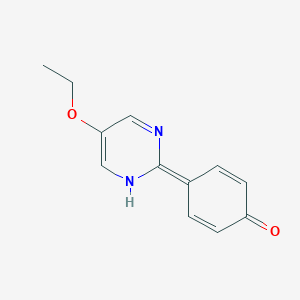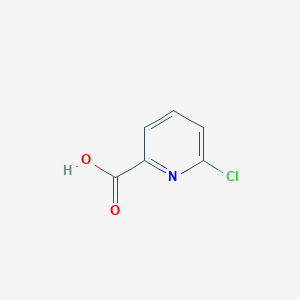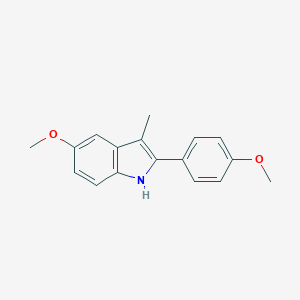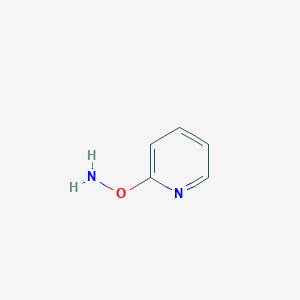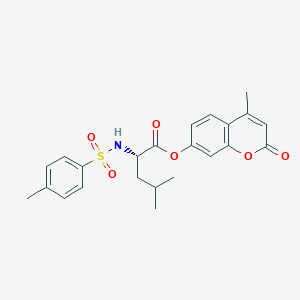
(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate" often involves complex reactions that include the use of specific reagents and conditions to achieve the desired molecular structure. One approach involves atom-transfer radical cyclizations to afford substituted products with significant functional group transformations (Flynn et al., 1992). Another method includes the polycondensation of specific acids and sulfones to create functionalized polymers with potential applications in membrane technology (Koch & Ritter, 1994).
Molecular Structure Analysis
The molecular structure is crucial in determining the physical and chemical properties of a compound. Studies have used experimental and computational methods, such as X-ray crystallography and density functional theory (DFT), to analyze structures, providing insights into their geometry, electronic distribution, and potential reactivity (Murugavel et al., 2016).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions that can modify their structure and enhance their reactivity or functionality. For example, cyclization reactions and interactions with different reagents can produce new derivatives with unique properties and potential applications (Wdowik & Chemler, 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Analyzing these properties helps in understanding the compound's behavior in different conditions and its suitability for various applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are essential for determining the potential uses of a compound. The functional groups present in the molecule, such as sulfonamide and ester groups, play a crucial role in its chemical behavior and interactions (Christov & Ivanov, 2004).
Applications De Recherche Scientifique
Antimicrobial Activity
The compound (S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate and its derivatives exhibit significant antimicrobial activity. For instance, studies have synthesized various derivatives, such as Schiff's bases and thiosemicarbazides, from related coumarin compounds, demonstrating their potential in antimicrobial applications. These derivatives have shown effectiveness against a range of microbial strains, indicating the compound's utility in developing new antimicrobial agents (Čačić et al., 2006).
Synthesis and Reactivity
The reactivity of the compound's core structure, the 2H-chromene ring, has been explored in various synthetic contexts. Research has demonstrated that ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates can undergo reactions with S-methylisothiosemicarbazide hydroiodide to form triazinones or diones, showcasing the compound's versatility in synthetic organic chemistry and potential applications in medicinal chemistry (Vetyugova et al., 2018).
Anticancer Activity
The structural motif of the compound has been incorporated into designs for anticancer agents. Specifically, bis-chromenone derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. This research suggests that modifications of the (S)-4-methyl-2-oxo-2H-chromen-7-yl moiety can lead to compounds with potential anticancer applications (Venkateswararao et al., 2014).
Chemical Structure Analysis
The crystal and molecular structure of derivatives has been analyzed to understand the compound's interactions and stability better. For instance, studies on 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate have provided insights into the compound's planarity and the dihedral angles between its rings, contributing to the understanding of its reactivity and potential binding mechanisms (Sinha et al., 2012).
Antioxidant Properties
Derivatives of the compound have been investigated for their antioxidant properties. The aim is to measure the activity of these derivatives in various systems, contributing to the development of novel antioxidants that can be used in pharmaceuticals or as dietary supplements (Stanchev et al., 2009).
Safety And Hazards
This involves understanding the toxicological properties of the compound, its handling precautions, and disposal methods.
Orientations Futures
This could involve potential applications of the compound, areas of research it could be useful in, and how its synthesis and properties could be improved.
Please consult with a chemical expert or a relevant database for specific information on “(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate”.
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-14(2)11-20(24-31(27,28)18-8-5-15(3)6-9-18)23(26)29-17-7-10-19-16(4)12-22(25)30-21(19)13-17/h5-10,12-14,20,24H,11H2,1-4H3/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOMGAMTFDRVME-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

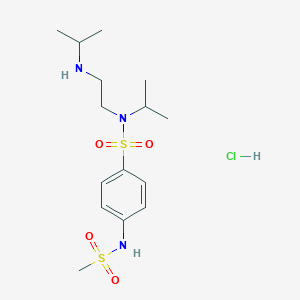
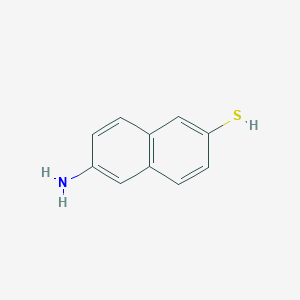
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
